2-((6,7-Dimethoxyquinolin-4-yl)thio)acetic acid
Description
2-((6,7-Dimethoxyquinolin-4-yl)thio)acetic acid is a synthetic compound featuring a quinoline core substituted with two methoxy groups at positions 6 and 7, linked to a thioacetic acid moiety via a sulfur atom at position 2. This structure confers unique physicochemical properties, including moderate lipophilicity (log P ~2–3) and pH-dependent solubility, as predicted by quantum chemical calculations . The compound’s biological activity is attributed to its ability to interact with cellular membranes and enzymes, particularly in plant rhizogenesis, where it acts as a growth stimulant . Its sodium salt form enhances bioavailability but increases toxicity compared to the free acid .
Properties
Molecular Formula |
C13H13NO4S |
|---|---|
Molecular Weight |
279.31 g/mol |
IUPAC Name |
2-(6,7-dimethoxyquinolin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C13H13NO4S/c1-17-10-5-8-9(6-11(10)18-2)14-4-3-12(8)19-7-13(15)16/h3-6H,7H2,1-2H3,(H,15,16) |
InChI Key |
WNBSVINPFMAMSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6,7-Dimethoxyquinolin-4-yl)thio)acetic acid typically involves the reaction of 6,7-dimethoxyquinoline with a suitable thioacetic acid derivative. One common method involves the use of 4-chloro-6,7-dimethoxyquinoline as a starting material, which is then reacted with thioacetic acid under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-((6,7-Dimethoxyquinolin-4-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-((6,7-Dimethoxyquinolin-4-yl)thio)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their potential therapeutic applications, such as in the treatment of malaria and cancer.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-((6,7-Dimethoxyquinolin-4-yl)thio)acetic acid involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. The thioacetic acid moiety can interact with enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Quinoline vs. Triazole Derivatives
- Target Compound: The quinoline core with 6,7-dimethoxy groups enables π-π stacking and hydrogen bonding, critical for bioactivity in plant rhizogenesis .
- 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic Acid (): Replaces quinoline with a 1,2,4-triazole ring. Dimethoxy groups on a phenyl ring (positions 2,4) instead of quinoline. Lower predicted acute toxicity (GUSAR-online) compared to quinoline derivatives due to reduced aromaticity and smaller molecular size .
Quinoline vs. Cyclopenta[b]pyridine Derivatives
- 2-((3-Cyano-4-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetic Acid (): Cyclopenta[b]pyridine core fused with a cyclopentane ring, reducing planarity. Substituted with cyano and furan groups, enhancing electron-withdrawing properties.
Physicochemical Properties
- Lipinski’s Rule Compliance : All compounds comply with Lipinski’s criteria (molecular weight <500, log P <5), ensuring drug-likeness .
Biological Activity
2-((6,7-Dimethoxyquinolin-4-yl)thio)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of 2-((6,7-Dimethoxyquinolin-4-yl)thio)acetic acid can be represented as follows:
This structure features a quinoline moiety that is known for its diverse pharmacological properties.
The biological activity of 2-((6,7-Dimethoxyquinolin-4-yl)thio)acetic acid is primarily attributed to its ability to interact with various biological targets:
- Anticancer Activity : The compound exhibits selective cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies indicate that it may function through the modulation of signaling pathways involved in cell survival and death.
- Antimicrobial Properties : The thioacetic acid moiety enhances the compound's ability to disrupt microbial cell membranes, leading to increased permeability and cell death.
Anticancer Activity
Recent studies have demonstrated that 2-((6,7-Dimethoxyquinolin-4-yl)thio)acetic acid shows significant anticancer properties. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 (Colorectal) | 10 | Induction of apoptosis |
| A549 (Lung) | 43.6 | Cell cycle arrest |
| MDA-MB-231 (Breast) | 2 | Inhibition of proliferation |
These findings suggest that the compound selectively targets cancer cells while sparing normal cells, making it a promising candidate for further development.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
The results indicate that 2-((6,7-Dimethoxyquinolin-4-yl)thio)acetic acid possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- In Vivo Studies : A study on mice with induced tumors showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to enhanced apoptosis markers and reduced proliferation indices in tumor tissues.
- Combination Therapy : Research has explored the use of this compound in combination with standard chemotherapy agents. Preliminary results suggest synergistic effects that enhance overall efficacy while reducing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
